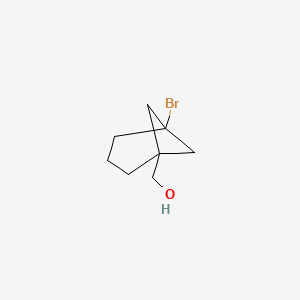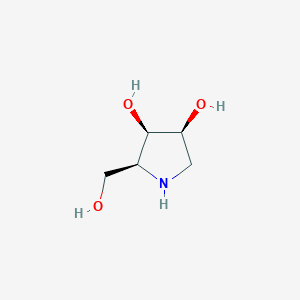
4-cyano-2-fluoro-benzoyl Fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-fluoro-benzoyl Fluoride is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a fluorine atom (–F) at the 2-position, along with a benzoyl fluoride group (–COF)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-benzoyl Fluoride can be achieved through several methods. One common approach involves the fluorination of 4-cyano-benzoic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) and a suitable electrode material . This method allows for the efficient and selective introduction of fluorine atoms into the aromatic ring.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2-fluoro-benzoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine group, while the benzoyl fluoride group can undergo oxidation to form carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoic acid derivatives.
Reduction: Products include amines and carboxylic acids.
Coupling: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-fluoro-benzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-cyano-2-fluoro-benzoyl Fluoride involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The benzoyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Cyanobenzoic acid
- 4-Cyanobenzoyl chloride
- 2,4-Difluorobenzonitrile
Uniqueness
4-Cyano-2-fluoro-benzoyl Fluoride is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
345903-02-8 |
|---|---|
Molekularformel |
C8H3F2NO |
Molekulargewicht |
167.11 g/mol |
IUPAC-Name |
4-cyano-2-fluorobenzoyl fluoride |
InChI |
InChI=1S/C8H3F2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |
InChI-Schlüssel |
XPUZBRNQOPRWQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)







